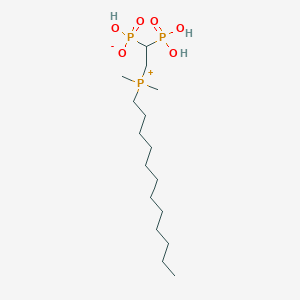
Phenol, 2-(2-heptynylthio)-, acetate
Vue d'ensemble
Description
It is primarily known for its ability to confer resistance to aminoglycoside antibiotics by phosphorylating the hydroxyl groups on these antibiotics, thereby inactivating them . This compound is crucial in understanding bacterial resistance mechanisms and developing strategies to overcome antibiotic resistance.
Applications De Recherche Scientifique
APHS has a wide range of applications in scientific research:
Chemistry: Used as a model enzyme to study phosphorylation mechanisms and enzyme kinetics.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Mécanisme D'action
APHS exerts its effects by transferring a phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics. This phosphorylation inactivates the antibiotics, preventing them from binding to their target sites on bacterial ribosomes. The molecular targets of APHS are the hydroxyl groups on the aminoglycoside antibiotics, and the pathway involved is the phosphorylation pathway .
Similar Compounds:
Aminoglycoside N-acetyltransferases (AACs): These enzymes confer resistance by acetylating the amino groups on aminoglycoside antibiotics.
Aminoglycoside O-adenyltransferases (ANTs): These enzymes confer resistance by adenylating the hydroxyl groups on aminoglycoside antibiotics.
Uniqueness of APHS: APHS is unique in its ability to phosphorylate hydroxyl groups on aminoglycoside antibiotics, a mechanism distinct from the acetylation and adenylation mechanisms of AACs and ANTs. This unique mechanism makes APHS a critical target for developing inhibitors to combat antibiotic resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of APHS involves the use of nucleotide triphosphates as phosphate donors. The reaction typically requires the presence of a nucleoside triphosphate cosubstrate and a hydroxyl nucleophile on the aminoglycoside substrate . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is usually carried out at room temperature.
Industrial Production Methods: Industrial production of APHS involves fermentation processes using genetically engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are cultured in large bioreactors under controlled conditions to produce APHS in significant quantities. The enzyme is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: APHS primarily undergoes phosphorylation reactions. It transfers the γ-phosphate group from a nucleotide triphosphate to the hydroxyl groups on aminoglycoside antibiotics .
Common Reagents and Conditions:
Reagents: Nucleotide triphosphates (e.g., ATP, GTP), aminoglycoside antibiotics (e.g., kanamycin, gentamicin).
Conditions: Aqueous buffer solutions with a pH range of 7.0 to 8.0, room temperature.
Major Products: The major products of these reactions are phosphorylated aminoglycoside antibiotics, which are rendered inactive against bacterial targets .
Propriétés
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMBHQRROXQUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175069 | |
| Record name | APHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209125-28-0 | |
| Record name | APHS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)







